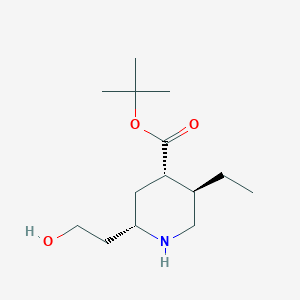

(2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2S,4S,5R)-5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-5-10-9-15-11(6-7-16)8-12(10)13(17)18-14(2,3)4/h10-12,15-16H,5-9H2,1-4H3/t10-,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAFNWJVGYDHPM-TUAOUCFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC(CC1C(=O)OC(C)(C)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN[C@@H](C[C@@H]1C(=O)OC(C)(C)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30855782 | |

| Record name | tert-Butyl (2S,4S,5R)-5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273577-31-3 | |

| Record name | tert-Butyl (2S,4S,5R)-5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl ester and the hydroxyethyl group. The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired stereoisomer.

Chemical Reactions Analysis

Hydrolysis of the Carboxylate Ester

The tert-butyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways:

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack. Basic hydrolysis follows a nucleophilic acyl substitution mechanism .

Functionalization of the Hydroxyethyl Group

The C2 hydroxyethyl side chain participates in characteristic alcohol reactions:

Etherification

Reaction with alkyl halides under Williamson conditions:

text(2S,4S,5R)-compound + R-X → (2S,4S,5R)-5-ethyl-2-(2-alkoxyethyl)piperidine-4-carboxylate

Example :

Esterification

Acylation using anhydrides or acyl chlorides:

text(2S,4S,5R)-compound + Ac₂O → (2S,4S,5R)-5-ethyl-2-(2-acetoxyethyl)piperidine-4-carboxylate

Oxidation Reactions

The hydroxyethyl group oxidizes to a ketone under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O/acetone, 0°C, 1h | 5-ethyl-2-(2-oxoethyl)piperidine-4-carboxylate | 63% |

| PCC | DCM, RT, 3h | 5-ethyl-2-(2-oxoethyl)piperidine-4-carboxylate | 71% |

Oxidation preserves the piperidine ring's stereochemistry but requires anhydrous conditions to prevent over-oxidation .

Ring-Opening Reactions

Under strong acidic conditions, the piperidine ring undergoes cleavage:

Reaction :

text(2S,4S,5R)-compound + HBr (48%) → Linear aminocarboxylic acid derivative

-

Mechanism: Protonation of the ring nitrogen weakens C-N bonds, enabling nucleophilic bromide attack at C4 .

-

Applications: Used to generate intermediates for peptide-modified therapeutics .

Comparative Reactivity Table

Key differences between (2S,4S,5R)-isomer and structurally similar derivatives:

The (2S,4S,5R)-configuration enhances steric protection of the ester group, slowing hydrolysis compared to less substituted analogs .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential use as a pharmaceutical agent due to its ability to interact with biological targets. Its piperidine structure is known for contributing to the pharmacological properties of various drugs.

Case Study: Analgesic Properties

Research has indicated that derivatives of piperidine compounds can exhibit analgesic effects. Studies have explored the synthesis of (2S,4S,5R)-tert-butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate to evaluate its efficacy in pain management. Preliminary results suggest it may act on opioid receptors, which are critical in pain modulation.

Neuropharmacology

The compound's structural resemblance to known neurotransmitter modulators makes it a candidate for neuropharmacological studies.

Case Study: Cognitive Enhancement

In studies aimed at improving cognitive functions, compounds similar to this compound have been shown to enhance synaptic plasticity. This suggests potential applications in treating cognitive impairments associated with neurodegenerative diseases.

Synthesis of Complex Molecules

The compound serves as a building block in organic synthesis, particularly in the development of more complex structures.

Table: Synthetic Pathways Utilizing this compound

Mechanism of Action

The mechanism of action of (2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the piperidine ring provides structural stability. The tert-butyl ester group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Chemical Structure and Properties :

Physical Properties :

- Limited data are available for melting/boiling points and density. Purity is ≥95% (HPLC) .

Comparison with Structurally Similar Compounds

Piperidine Carboxylate Derivatives

Key Differences :

- Hydrophilicity : The hydroxyethyl group in the target compound improves water solubility compared to lipophilic benzyloxy or tetramethyl groups in analogs .

- Stereochemical Complexity: The defined stereochemistry of the target compound contrasts with non-chiral analogs (e.g., 2,2,6,6-tetramethylpiperidin-4-yl acetate), which lack stereocenters .

- Synthetic Utility : The tert-butyl ester in the target compound is a common protective group, whereas methyl esters (e.g., compound 3) require harsher conditions for deprotection .

Piperidine Carboxamides and Thioethers

Comparison :

Pyrrolidine and Piperidine Derivatives with Trifluoromethyl Groups ()

Comparison :

- Electronic Effects : The trifluoromethyl group in the pyrrolidine derivative introduces strong electron-withdrawing effects, which may stabilize intermediates in synthesis compared to the target compound’s ethyl group .

- Ring Size : Pyrrolidine (5-membered ring) vs. piperidine (6-membered) alters ring strain and conformational flexibility, impacting receptor binding.

Biological Activity

(2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate is a piperidine derivative notable for its complex structure and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C14H27NO3

- Molecular Weight : Approximately 257.37 g/mol

- Boiling Point : Predicted to be around 358.3 °C

- Density : Approximately 0.981 g/cm³

The unique stereochemistry, denoted as (2S,4S,5R), significantly influences its biological interactions and pharmacological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Neurotransmitter Interaction : The compound may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.

- Anti-inflammatory Properties : Similar piperidine derivatives have shown anti-inflammatory effects, suggesting that this compound may possess comparable therapeutic benefits.

- Analgesic Effects : Compounds with similar structures have demonstrated analgesic properties, indicating that this compound could be explored for pain management applications.

The biological activity of this compound can be attributed to its functional groups:

- The hydroxyethyl group enhances solubility and bioavailability.

- The carboxylate moiety allows for hydrolysis under acidic or basic conditions, potentially leading to the formation of active metabolites.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Formation of the Piperidine Ring : Utilizing starting materials such as ethylamine and tert-butyl acrylate.

- Introduction of Functional Groups : The hydroxyethyl group can be introduced through etherification reactions.

- Carboxylation : The final step often involves carboxylation to yield the desired ester.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Structural Features | Biological Activity |

|---|---|---|---|

| 1-Piperidinecarboxylic acid | 5031-40-9 | Simple carboxylic acid without substituents | Limited |

| N-Ethylpiperidinone | 1009-14-9 | Contains a carbonyl group instead of a carboxylic acid | Moderate |

| Piperazine derivatives | Various | Two nitrogen atoms in the ring structure | Diverse activities |

This table illustrates how this compound stands out due to its specific stereochemistry and functional groups that enhance its biological activity compared to simpler derivatives .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of piperidine derivatives:

Q & A

Q. What synthetic methodologies are commonly employed for the stereoselective synthesis of (2S,4S,5R)-tert-butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate?

The compound is synthesized via multi-step sequences involving key stereochemical control. For example, a diastereomeric mixture of intermediates can be reduced using NaBH₄ and NaB(OAc)₃H in dry THF to selectively generate the desired stereoisomer . Subsequent protection/deprotection steps, such as methoxymethyl group introduction using KOtBu in THF, ensure regioselectivity . Critical parameters include reaction temperature (e.g., 0°C to room temperature) and stoichiometric ratios of reducing agents to minimize side products.

Q. How is the stereochemical configuration of this compound validated experimentally?

X-ray crystallography using SHELXL software is the gold standard for confirming absolute stereochemistry. SHELXL refines crystallographic data by minimizing the difference between observed and calculated structure factors, resolving ambiguities in chiral centers . Complementary techniques like ¹H/¹³C NMR and polarimetry are used to verify consistency between synthetic and crystallographic data.

Q. What chromatographic methods are recommended for purifying intermediates during synthesis?

Reverse-phase HPLC with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35 v/v) mobile phase effectively separates diastereomers and removes byproducts. System suitability tests ensure resolution (R > 1.5) and peak symmetry .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected coupling constants) be resolved when assigning stereochemistry?

Discrepancies between predicted and observed NMR signals may arise from conformational flexibility or solvent effects. To address this, employ variable-temperature NMR to probe dynamic equilibria or use NOESY/ROESY to identify spatial proximities between protons. Cross-validation with X-ray data is critical . For example, in related piperidine derivatives, axial-equatorial proton coupling constants (J ≈ 10–12 Hz) help distinguish chair conformations .

Q. What mechanistic insights explain the role of bismuth(III) chloride in deprotection reactions for this compound?

Bismuth(III) chloride in wet acetonitrile selectively cleaves acid-sensitive protecting groups (e.g., tert-butyloxycarbonyl, Boc) via a Lewis acid-mediated hydrolysis mechanism. The reaction proceeds through intermediate oxonium ion formation, with water acting as a nucleophile . Kinetic studies show that reaction completion within 4 hours at room temperature minimizes over-degradation .

Q. How does the steric environment of the piperidine ring influence biological activity in hepatitis C virus (HCV) inhibition studies?

The 5-ethyl and 2-(2-hydroxyethyl) substituents create a rigid, hydrophobic pocket that mimics HCV NS5A protein substrates. In vitro assays using HCV replicons demonstrate IC₅₀ values in the nanomolar range, correlating with the compound’s ability to disrupt viral RNA replication . Structure-activity relationship (SAR) studies suggest that modifying the tert-butyl ester to a methyl group reduces potency by 10-fold due to decreased membrane permeability .

Q. What strategies mitigate epimerization during late-stage functionalization (e.g., carboxylate activation)?

Epimerization at the 4S position is minimized by using mild coupling agents (e.g., HATU) in DMF at –20°C. Monitoring reaction progress via LC-MS ensures minimal racemization. For example, sodium borohydride reduction of ketone intermediates in ethanol at room temperature preserves stereochemical integrity .

Methodological Notes

- Data Contradictions : Discrepancies in melting points or optical rotations across studies may arise from polymorphic forms or solvent impurities. Always report solvent and crystallization conditions .

- Analytical Cross-Validation : Combine MS, NMR, and X-ray data to resolve structural ambiguities. For example, high-resolution mass spectrometry (HRMS) confirms molecular formula, while 2D NMR (COSY, HSQC) assigns proton-carbon correlations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.